molecular formula C5H8N3O4+ B1665924 Azaserine CAS No. 115-02-6

Azaserine

Cat. No. B1665924
CAS RN: 115-02-6
M. Wt: 173.13 g/mol
InChI Key: MZZGOOYMKKIOOX-VKHMYHEASA-N
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Description

Azaserine is a naturally occurring serine derivative diazo compound with antineoplastic and antibiotic properties . It has a designated molecular formula of C5H7N3O4 and a molecular weight of 173.128 g/mol . It is known by several synonyms including P-165, Acetic acid, diazo-, ester with serine, AI3-25016, Azaserin, Azaserina [INN-Spanish], L-Azaserine, Azaserinum [INN-Latin], AZS, CCRIS 61, CL 337 (ChemID) .


Synthesis Analysis

The azaserine biosynthetic gene cluster from Glycomyces harbinensis has been discovered . This gene cluster encodes homologues of hydrazonoacetic acid (HYAA)-producing enzymes, implicating HYAA in α-diazoester biosynthesis . The azaserine was produced by the heterologous expression of the azs cluster in Streptomyces albus .


Molecular Structure Analysis

Azaserine has a molecular formula of CHNO with an average mass of 173.127 Da and a monoisotopic mass of 173.043655 Da .


Chemical Reactions Analysis

Azaserine has been demonstrated to protect against hyperglycemic endothelial damage by elevating serum concentrations of manganese-superoxide dismutase, directly reducing the concentration of reactive oxygen species .


Physical And Chemical Properties Analysis

Azaserine has a molecular formula of C5H7N3O4 and a molecular weight of 173.1 .

Scientific Research Applications

Specific Scientific Field

Cancer Research

Summary of the Application

Azaserine, a natural product containing a diazo group, exhibits anticancer activity . It has been used in studies investigating its biosynthetic pathway and its potential applications in cancer treatment .

Methods of Application or Experimental Procedures

The biosynthetic pathway to azaserine was investigated using bioinformatics analysis of the Streptomyces fragilis genome . The putative azaserine biosynthetic gene (azs) cluster, which contains 21 genes, including those responsible for hydrazinoacetic acid (HAA) synthesis, was discovered . Azaserine was produced by the heterologous expression of the azs cluster in Streptomyces albus .

Results or Outcomes

The results showed that the diazo ester of azaserine is synthesized by the stepwise oxidation of the HAA moiety . This provided another strategy to biosynthesize the diazo group .

Application in Biochemistry

Specific Scientific Field

Biochemistry

Summary of the Application

Azaserine is a bacterial metabolite containing a biologically unusual and synthetically enabling α-diazoester functional group . The discovery of the azaserine biosynthetic gene cluster from Glycomyces harbinensis has revealed previously unappreciated azaserine producers .

Methods of Application or Experimental Procedures

The azaserine biosynthetic gene cluster was discovered from Glycomyces harbinensis . This gene cluster encodes homologues of hydrazonoacetic acid (HYAA)-producing enzymes, implicating HYAA in α-diazoester biosynthesis .

Results or Outcomes

Isotope feeding and biochemical experiments supported the hypothesis that a 2-electron oxidation of a hydrazonoacetyl intermediate is required for α-diazoester formation . This constitutes a distinct logic for diazo biosynthesis .

Application in Pancreatic Cancer Research

Specific Scientific Field

Pancreatic Cancer Research

Summary of the Application

Azaserine is a bacterial mutagen and pancreatic carcinogen in Wistar rats . It has been studied as a chemical model of carcinogenesis in both hamsters and rats .

Methods of Application or Experimental Procedures

Azaserine is believed to be a monofunctional alkylating agent, which subsequently alkylates DNA .

Results or Outcomes

The results of these studies have contributed to our understanding of the mechanisms of pancreatic carcinogenesis .

Application in Inflammation Research

Specific Scientific Field

Inflammation Research

Summary of the Application

Azaserine has been found to downregulate the expression of VCAM-1 and ICAM-1 in response to TNF-α . These molecules play a crucial role in the adhesion of leukocytes to the vascular endothelium, a key step in the inflammatory response .

Methods of Application or Experimental Procedures

In studies, cells are typically treated with TNF-α to induce inflammation, followed by treatment with Azaserine . The expression levels of VCAM-1 and ICAM-1 are then measured, often using techniques such as Western blotting or flow cytometry .

Results or Outcomes

Research indicates that Azaserine may have potential in identifying the L-leucine-favoring system transporter in human T-lymphocytes . This could have implications for the development of new anti-inflammatory drugs .

Application in Enzyme Research

Specific Scientific Field

Enzyme Research

Summary of the Application

Azaserine has been used in studies investigating its biosynthetic pathway . This has involved the characterization of nonribosomal peptide synthetase-dependent O-(2-hydrazineylideneacetyl)serine synthesis .

Methods of Application or Experimental Procedures

In vitro enzyme assays using recombinant Azs proteins have been used to reveal the azaserine biosynthetic pathway . This involves the synthesis of the 2-hydrazineylideneacetyl (HDA) moiety attached to AzsQ from HAA .

Results or Outcomes

The results showed that the diazo ester of azaserine is synthesized by the stepwise oxidation of the HAA moiety . This provided another strategy to biosynthesize the diazo group .

Application in Glutamine Metabolism Research

Specific Scientific Field

Glutamine Metabolism Research

Summary of the Application

Azaserine is a naturally occurring serine derivative diazo compound with antineoplastic and antibiotic properties deriving from its action as a purinergic antagonist and structural similarity to glutamine . It has been used in studies investigating glutamine metabolism .

Methods of Application or Experimental Procedures

Azaserine acts by competitively inhibiting glutamine amidotransferase, a key enzyme responsible for glutamine metabolism .

Results or Outcomes

The results of these studies have contributed to our understanding of the mechanisms of glutamine metabolism .

Safety And Hazards

Azaserine is toxic if swallowed and is suspected of causing cancer . It is recommended to avoid breathing mist, gas or vapours, and avoid contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is advised .

Future Directions

The discovery of the azaserine biosynthetic gene cluster has uncovered a biological route for α-diazoester synthesis . This enables the production of a highly versatile carbene precursor in cells, facilitating approaches for engineering complete carbene-mediated biosynthetic transformations in vivo . Azaserine has also shown potential in identifying the L-leucine-favoring system transporter in human T-lymphocytes .

properties

IUPAC Name

(2S)-2-amino-3-(2-diazoacetyl)oxypropanoic acid
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InChI

InChI=1S/C5H7N3O4/c6-3(5(10)11)2-12-4(9)1-8-7/h1,3H,2,6H2,(H,10,11)/t3-/m0/s1
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InChI Key

MZZGOOYMKKIOOX-VKHMYHEASA-N
Source PubChem
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Canonical SMILES

C(C(C(=O)O)N)OC(=O)C=[N+]=[N-]
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Isomeric SMILES

C([C@@H](C(=O)O)N)OC(=O)C=[N+]=[N-]
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Molecular Formula

C5H7N3O4
Record name AZASERINE
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DSSTOX Substance ID

DTXSID9020118
Record name Azaserine
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Molecular Weight

173.13 g/mol
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Physical Description

Azaserine appears as pale yellow to green crystals. Used as an antifungal agent., Light yellow-green solid; [Merck Index] Faintly yellow powder; [MSDSonline]
Record name AZASERINE
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Solubility

SLIGHTLY SOL IN METHANOL, ABSOLUTE ETHANOL ACETONE; SOL IN WARM AQ SOLN OF METHANOL, ABSOLUTE ETHANOL ACETONE
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Vapor Pressure

1.53X10-10 mmHg at 25 °C.
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Mechanism of Action

AMINO ACID ANTAGONISTS INHIBIT PROTEIN & NUCLEIC ACID SYNTHESIS BY INTERFERING WITH INCORPORATION OF SPECIFIC AMINO ACIDS REQUIRED FOR PROTEIN OR NUCLEIC ACID SYNTHESIS. THESE CMPD INCL ... AZASERINE ... ., THE GLUTAMINE ... /ANTAGONIST/ AZASERINE ... POTENT ... /INHIBITOR/ OF DE-NOVO PATHWAY OF PURINE NUCLEOTIDE BIOSYNTHESIS. ... INHIBIT/S/ PURINE BIOSYNTHESIS THROUGH FORMATION OF COVALENT BONDS WITH CYSTEINE RESIDUE IN ACTIVE SITE OF KEY ENZYME IN PATHWAY, FORMYLGLYCINAMIDE RIBOTIDE AMIDOTRANSFERASE., VET: INHIBITS GLUTAMINE USE IN ASPARAGINE BIOSYNTHESIS & IV OR IP USE ENHANCES EFFECT OF L-ASPARAGINASE AGAINST EXPTL SOLID TUMORS. ... ANTIDIURETIC ACTION NOTED IN MICE., 4 ESTABLISHED CELL LINES CONTAINING GAMMA-GLUTAMYL TRANSPEPTIDASE. /A/ POSITIVE CORRELATION WAS OBSERVED BETWEEN CELLULAR GAMMA-GLUTAMYL TRANSPEPTIDASE LEVELS AND SENSITIVITY TO AZASERINE TOXICITY. STRAINS EXPRESSING LOWEST GAMMA-GLUTAMYL TRANSPEPTIDASE ACTIVITIES SHOWED GREATEST RESISTANCE TO AZASERINE TOXICITY.
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Product Name

Azaserine

Color/Form

ORTHORHOMBIC, PALE YELLOW TO GREEN CRYSTALS FROM 90% ETHANOL.

CAS RN

115-02-6
Record name AZASERINE
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Melting Point

About 157 deg
Record name AZASERINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10,600
Citations
L Kaplan, HC Reilly, CC Stock - Journal of Bacteriology, 1959 - Am Soc Microbiol
… The ability of azaserine to interfere with a number of biochemical events in various biolog… One of the biosynthetic steps which appears to be most sensitive to azaserine inhibition is the …
Number of citations: 27 journals.asm.org
LL Bennett Jr, FM Schabel Jr, HE Skipper - Archives of Biochemistry and …, 1956 - Elsevier
… azaserine on purine synthesis in the tumors, intestines, livers, and spleens of mice bearing Sarcoma 180, it was found that azaserine … Azaserine also inhibited utilization of formate-C 14 …
Number of citations: 72 www.sciencedirect.com
TJ Curphey, DS Daniel - The Journal of Organic Chemistry, 1978 - ACS Publications
There has been a recent resurgence of interest in the antibiotic azaserine [0-(cliazoacetyl)-L-serine, 4], Rats receiving repeated doses of this cytotoxic amino acid develop a high …
Number of citations: 20 pubs.acs.org
ED Nicolaides, RD Westland… - Journal of the American …, 1954 - ACS Publications
Two methods for the preparation of O-glycyl-L-serine monohydrochloride, the intermediate in the synthesis of the antibiotic azaserine, are presented. The esterification of N-…
Number of citations: 61 pubs.acs.org
SA Fusari, TH Haskell, RP Frohardt… - Journal of the American …, 1954 - ACS Publications
… quite useful during the isolation studies forspotting azaserine on … This corresponds to an e of 18240 as compared with 19722 for azaserine. It was therefore concluded that azaserine …
Number of citations: 87 pubs.acs.org
R Catane, DD Von Hoff, DL Glaubiger… - Cancer treatment …, 1979 - books.google.com
… In this study, azaserine was given orally and an additional study was designed using iv azaserine with a higher dose of L-asparaginase (16). However, the latter study again failed to …
Number of citations: 80 books.google.com
RR Ellison, DA Karnofsky, SS Sternberg, ML Murphy… - Cancer, 1954 - Wiley Online Library
… contain about 1 per cent azaserine; and evidences of systemic … of azaserine, or about one fourth of the dose of azaserine … cent of the active material (azaserine), and toxic manifestations …
SA Fusari, RP Frohardt, A Ryder… - Journal of the …, 1954 - ACS Publications
… Detailed methods for the isolation of crystalline azaserine from culture brothfiltrates of a … properties of azaserine are presented. Preliminary attempts to isolate azaserine from culture …
Number of citations: 62 pubs.acs.org
JS Gots, EG Gollub - Journal of Bacteriology, 1956 - Am Soc Microbiol
… The mutation to azaserine resistance did not affect the requirement for purines. The … 1 mg of azaserine per ml did not interfere with this test. Our initial supply of azaserine was obtained …
Number of citations: 22 journals.asm.org
Y Shikai, S Kawai, Y Katsuyama, Y Ohnishi - Chemical Science, 2023 - pubs.rsc.org
… In this study, we investigated the biosynthetic pathway to azaserine. The putative azaserine … Azaserine was produced by the heterologous expression of the azs cluster in Streptomyces …
Number of citations: 5 pubs.rsc.org

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